N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a benzimidazole core substituted with a methyl group at position 2 and linked via a carboxamide bond to a 1,3-benzodioxole moiety. Benzimidazole derivatives are widely recognized for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities . The 1,3-benzodioxole group is known to enhance metabolic stability and bioavailability in drug design, making this compound a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-17-12-4-3-11(7-13(12)18-9)19-16(20)10-2-5-14-15(6-10)22-8-21-14/h2-7H,8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUWULLLTHXPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by cyclization of catechol with formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological macromolecules like DNA and proteins.
Chemical Biology: Employed as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
DNA Intercalation: The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases.
Signal Transduction: It can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide and analogous compounds:
Key Structural and Functional Insights
Role of Heterocyclic Cores: The benzimidazole core (target compound) is associated with DNA intercalation and topoisomerase inhibition in related molecules . In contrast, imidazopyrazole () and furan-imidazole () derivatives exhibit apoptosis induction via caspase activation .
Substituent Effects: Aliphatic vs. Aromatic Chains: The heptane chain in ’s compound reduces biological activity, rendering it suitable for non-therapeutic uses (e.g., flavoring). In contrast, aromatic substituents (e.g., benzodioxole, furan) correlate with bioactivity . Methyl Groups: The 2-methyl group on the target compound’s benzimidazole may improve metabolic stability compared to unmethylated analogs .
Functional Group Synergy :
- Dual benzodioxole moieties () enhance lipophilicity and receptor affinity, whereas the carboxamide linkage in the target compound likely improves solubility and target specificity .
Research Findings on Analogous Compounds
Anticancer Activity: Compounds with imidazole/benzimidazole cores () show IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HepG2). Mechanisms include mitochondrial pathway disruption and ROS generation .
Antimicrobial Properties :
- Benzimidazole derivatives () exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans) .
Non-Therapeutic Applications: The branched alkyl-substituted benzodioxole carboxamide () is a potent cooling agent, outperforming menthol in cosmetic formulations .
Q & A
Q. What are the optimal synthetic routes for N-(2-methyl-1H-benzimidazol-5-yl)-1,3-benzodioxole-5-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as condensation between benzodioxole-5-carboxylic acid derivatives and substituted benzimidazoles. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by coupling with the amine group of 2-methyl-1H-benzimidazol-5-amine. Intermediate characterization employs thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to confirm functional group transformations .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) resolves connectivity between the benzodioxole and benzimidazole moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) groups, while X-ray crystallography (using SHELX programs) provides absolute stereochemical configuration .
Q. How is purity assessed during synthesis, and what solvents are preferred?
Purity is determined via HPLC with UV detection (λ = 254 nm) and elemental analysis. Polar aprotic solvents (e.g., DMF, DMSO) are preferred for coupling reactions due to their ability to dissolve both aromatic and heterocyclic intermediates. Post-synthesis, recrystallization from ethanol or acetonitrile enhances purity .
Q. What in vitro assays are used for initial biological activity screening?
Common assays include:
Q. How does the compound’s solubility impact experimental design?
Limited aqueous solubility often requires dimethyl sulfoxide (DMSO) as a stock solution vehicle. For in vivo studies, formulations with cyclodextrins or liposomal encapsulation improve bioavailability. Solubility parameters (LogP, Hansen solubility) guide solvent selection for reactions and bioassays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and meta-analysis of dose-response curves are recommended. Structural analogs (e.g., quinazoline derivatives) can help isolate pharmacophoric motifs responsible for activity .
Q. How can computational modeling predict the compound’s mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like DNA topoisomerases or tubulin. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate substituent effects (e.g., methyl groups on benzimidazole) with bioactivity .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Q. How do structural modifications enhance selectivity for therapeutic targets?
Introducing electron-withdrawing groups (e.g., -CF₃) on the benzodioxole ring improves kinase inhibition by modulating π-π stacking. Replacing the benzimidazole methyl group with bulkier substituents (e.g., isopropyl) reduces off-target effects in cytotoxicity assays .
Q. What methodologies establish safety profiles for preclinical development?
- Acute toxicity : OECD Guideline 423 testing in rodents.
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage.
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology.
- NOEL determination : 90-day subchronic studies in rats, referencing protocols for structurally related carboxamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
